molecular formula C6H7F5O2 B136343 5,5,6,6,6-Pentafluorohexanoic acid CAS No. 148043-70-3

5,5,6,6,6-Pentafluorohexanoic acid

Cat. No.: B136343
CAS No.: 148043-70-3
M. Wt: 206.11 g/mol
InChI Key: VQNQZVLVFCPHTP-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluorohexanoic acid, or PFHxA, is a fluorinated carboxylic acid that is widely used in scientific research and in laboratory experiments. It is a colorless, volatile liquid that is soluble in water and possesses a low vapor pressure. It is a non-toxic, non-flammable, and non-corrosive compound that is stable at room temperature and pressure. PFHxA is primarily used as an intermediate in the production of other fluorinated compounds and as a research chemical. It has been used in various applications such as drug metabolism, drug delivery, and biochemistry.

Scientific Research Applications

Toxicological Assessment and Environmental Impact

5,5,6,6,6-Pentafluorohexanoic acid (PFHxA), a short-chain polyfluoroalkyl substance (PFAS), is primarily known for its application in fluorotelomer-based chemistry. Extensive studies have been conducted to evaluate its environmental presence, potential toxicological effects, and human health risks.

  • Environmental Presence and Toxicological Analysis : PFHxA is a primary impurity, degradant, and metabolite associated with short-chain fluorotelomer-based chemistry used in various regions including the United States, Europe, and Japan. Concerns about human health risks due to exposure have led to comprehensive evaluations of its toxicity. It's been shown that while PFHxA is detected in the environment and human serum, the concentrations, especially in human biomonitoring surveys, are generally low. This suggests a low bioaccumulation potential and a possibly negligible human health risk for the general population. However, PFHxA is present in certain locations, warranting close monitoring and assessment of its potential human health impact (Anderson et al., 2019) (Luz et al., 2019).

  • Toxicity Comparison and Risk Assessment : A comparative analysis between PFHxA and 6:2 fluorotelomer alcohol (6:2 FTOH), another short-chain PFAS, has revealed that 6:2 FTOH is significantly more toxic than PFHxA. This is crucial because some risk assessments have used PFHxA data to model the health effects of 6:2 FTOH, potentially underestimating human health risks. Therefore, using PFHxA studies to assess exposure to other PFAS compounds like 6:2 FTOH might not provide an accurate representation of the potential hazards, highlighting the importance of substance-specific risk assessments (Rice et al., 2020).

  • Exposure and Health Concerns : Although PFHxA exposure is generally low and does not appear to bioaccumulate significantly, certain populations may be exposed to higher levels, especially near production facilities or in contaminated sites. In such scenarios, thorough risk characterization and management are essential to ensure public safety and environmental protection. The existing data on PFHxA provide a baseline for understanding its potential impact but also highlight the need for ongoing research and monitoring to fully assess its risks and manage its use and environmental presence effectively.

Safety and Hazards

The safety information for 5,5,6,6,6-Pentafluorohexanoic acid indicates that it is dangerous. The hazard statements include H314 and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

5,5,6,6,6-pentafluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNQZVLVFCPHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475885
Record name 5,5,6,6,6-Pentafluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148043-70-3
Record name 5,5,6,6,6-Pentafluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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N#CCCCCC(F)(F)C(F)(F)F
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (350 ml) was slowly added dropwise to 5,5,6,6,6-pentafluorohexanecarbonitrile (108 g, 577.20 mmol) at 0° C., and the resulting mixture was stirred for 3 hours at room temperature. Water (350 ml) was slowly added dropwise to this mixture at 0° C., followed by heating under reflux for 12 hours. After cooling to room temperature, water was added to the reaction mixture, which was then extracted three times with dichloromethane. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 5,5,6,6,6-pentafluorohexanoic acid (95.8 g, Yield 85%).
Quantity
350 mL
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reactant
Reaction Step One
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5,5,6,6,6-pentafluorohexanecarbonitrile
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108 g
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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